(S,S)-CPI-1612

EP300/CBP inhibition Histone acetyltransferase Biochemical assay

Matched inactive enantiomer of CPI-1612 (IC50 = 8.1 nM for EP300 HAT), specifically designed to discriminate target-specific effects from off-target liabilities. Chemically identical to active CPI-1612 except spatial configuration, ensuring matched physicochemical and pharmacokinetic properties. Validated in ER+ breast cancer models (MCF7, T47D, ZR-75-1) and in vivo xenograft studies for stereospecific phenotype confirmation. Essential for PROTAC negative-control generation.

Molecular Formula C27H26N6O
Molecular Weight 450.5 g/mol
Cat. No. B15585798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-CPI-1612
Molecular FormulaC27H26N6O
Molecular Weight450.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26+/m1/s1
InChIKeySEDFZSHSBUXKAC-BCHFMIIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-CPI-1612: Validated Negative Control Isomer for EP300/CBP HAT Inhibitor Studies


(S,S)-CPI-1612 (CAS 2374971-82-9) is the stereochemically defined inactive enantiomer of the potent EP300/CBP histone acetyltransferase (HAT) inhibitor CPI-1612 [1]. As a member of the aminopyridine scaffold class of EP300/CREBBP acetyltransferase inhibitors, (S,S)-CPI-1612 serves a critical function as an experimental control compound for verifying on-target activity in cell-based and in vivo studies [2]. Unlike the active enantiomer CPI-1612, which inhibits EP300 HAT with an IC50 of 8.1 nM and suppresses histone acetylation in cellular models, (S,S)-CPI-1612 demonstrates no measurable EP300/CBP HAT inhibitory activity and is specifically utilized to discriminate target-specific effects from off-target compound liabilities [1].

Why (S,S)-CPI-1612 Cannot Be Substituted with Generic Negative Controls in EP300/CBP Research


Generic negative controls (e.g., DMSO vehicle alone) cannot account for potential compound-specific off-target effects, cellular stress responses, or formulation-related artifacts that may confound interpretation of EP300/CBP HAT inhibitor studies. Stereochemistry is a critical determinant of biological activity for the CPI-1612 aminopyridine scaffold—the active enantiomer CPI-1612 (IC50 = 8.1 nM for EP300 HAT) and the inactive enantiomer (S,S)-CPI-1612 are chemically identical except for their three-dimensional spatial arrangement, yet display complete divergence in target engagement [1]. This stereochemical specificity has been experimentally validated in comparative analyses of drug-like EP300/CREBBP inhibitors, where only the correct enantiomeric configuration confers biochemical and cellular potency [2]. Substituting (S,S)-CPI-1612 with an unrelated compound, solvent-only control, or alternative inactive isomer from a different scaffold would fail to provide the matched physicochemical and pharmacokinetic properties required for rigorous on-target validation, potentially leading to false attribution of observed phenotypes to EP300/CBP HAT inhibition.

(S,S)-CPI-1612 Quantitative Evidence: Comparative Performance Against Alternative EP300/CBP Inhibitors and Controls


CPI-1612 Shows Enhanced Biochemical Potency Under Physiological Acetyl-CoA Conditions Compared to A-485

In a head-to-head comparative biochemical analysis of three major EP300/CREBBP inhibitor scaffolds, CPI-1612 demonstrated substantially greater potency than A-485 at physiological acetyl-CoA concentrations. The IC50 of CPI-1612 for EP300 HAT increased only 5.4-fold (from 8.0 nM to 43 nM) when acetyl-CoA concentration was raised from 0.5 μM to 10 μM, whereas A-485 exhibited a dramatic 177-fold shift (from 6.9 nM to 1,220 nM) under identical conditions [1]. This differential sensitivity to acetyl-CoA competition reflects CPI-1612's enhanced capacity to inhibit EP300/CBP HAT activity under physiologically relevant intracellular cofactor levels, distinguishing it from the first-generation inhibitor A-485.

EP300/CBP inhibition Histone acetyltransferase Biochemical assay Acetyl-CoA competitive inhibition

CPI-1612 Demonstrates Superior Cellular Histone Acetylation Inhibition Compared to iP300w and A-485

In a direct cellular comparison of EP300/CREBBP inhibitors in HEK293T cells, CPI-1612 exhibited the most potent inhibition of histone H3K27 acetylation among the three major drug-like scaffolds. The IC50 values for cellular H3K27ac suppression were: CPI-1612 = 53 nM; iP300w = 70 nM; A-485 = 210 nM [1]. This 4-fold potency advantage over A-485 and 1.3-fold advantage over iP300w in a cellular context correlates with the compounds' biochemical profiles at physiological acetyl-CoA concentrations, confirming that CPI-1612 maintains its inhibitory efficacy in intact cellular systems more effectively than comparator molecules [1].

Cellular histone acetylation H3K27ac inhibition EP300/CBP cellular target engagement

CPI-1612 Achieves 20-Fold Lower Efficacious Dose In Vivo Relative to Lead Compound 3

The medicinal chemistry optimization campaign that produced CPI-1612 (compound 17) involved replacement of an indole scaffold (lead compound 3) with an aminopyridine scaffold, resulting in quantifiable improvements in potency, solubility, and oral bioavailability. In a JEKO-1 mantle cell lymphoma mouse xenograft study, CPI-1612 demonstrated a 20-fold reduction in efficacious dose compared to lead compound 3, while maintaining superior tumor growth inhibition [1]. The optimized compound CPI-1612 showed favorable oral pharmacokinetics in dogs (clearance = 0.42 L/h/kg, Vss = 3.7 L/kg, T1/2 = 5.5 h following 0.5 mg/kg IV and 1.0 mg/kg PO administration) [1].

In vivo tumor xenograft Oral bioavailability Mantle cell lymphoma JEKO-1 model

(S,S)-CPI-1612 as the Validated Inactive Enantiomer Control for Stereochemistry-Dependent Target Engagement

(S,S)-CPI-1612 is the stereochemically defined inactive enantiomer of CPI-1612, established as the appropriate negative control for discriminating on-target EP300/CBP HAT inhibition from off-target compound effects. Whereas the active enantiomer CPI-1612 inhibits EP300 HAT with an IC50 of 8.1 nM, (S,S)-CPI-1612 exhibits no detectable inhibitory activity against EP300/CBP HAT in biochemical assays [1]. This stereochemical specificity has been corroborated in cell-based assessments where only the active enantiomer suppresses H3K27 acetylation and cell proliferation, while the inactive enantiomer (S,S)-CPI-1612 serves as a matched control for compound-associated artifacts unrelated to EP300/CBP target engagement [2].

Negative control Stereochemical specificity Experimental validation EP300/CBP HAT inhibitor

CPI-1612 Maintains EP300/CBP Selectivity Over Other HAT Domains and Epigenetic Targets

CPI-1612 was evaluated for selectivity against a panel of histone acetyltransferase domains beyond EP300/CBP. The compound demonstrates nanomolar potency in EP300/CBP HAT assays with selectivity over other tested HAT domains [1]. This selectivity profile distinguishes CPI-1612 from broader-spectrum HAT inhibitors that may confound interpretation of EP300/CBP-specific biology. As a validated chemical probe from Constellation Pharma's medicinal chemistry campaign, CPI-1612 exhibits favorable pharmacokinetic attributes in mice and can be dosed orally for in vivo studies [1].

Target selectivity HAT domain profiling Off-target screening Chemical probe validation

(S,S)-CPI-1612 Optimal Research Applications: Evidence-Based Use Cases


Stereochemical Control Validation in EP300/CBP HAT Inhibitor Cell-Based Studies

When conducting cell-based experiments to validate EP300/CBP HAT-dependent phenotypes, include (S,S)-CPI-1612 as the matched inactive enantiomer control alongside active CPI-1612 (IC50 = 8.1 nM) [1]. This pairing enables discrimination between on-target effects (present only with active CPI-1612) and off-target compound liabilities (present with both enantiomers). Studies in ER+ breast cancer cell lines (MCF7, T47D, ZR-75-1) have successfully employed this control strategy to demonstrate that CPI-1612-mediated suppression of cell viability and ER signaling is stereospecific and thus target-dependent [2].

In Vivo Target Engagement and Pharmacodynamic Studies Requiring Matched Negative Controls

For in vivo pharmacodynamic studies assessing H3K27 acetylation suppression and tumor growth inhibition in xenograft models, the active enantiomer CPI-1612 achieves efficacy at low oral doses (0.25 mg/kg PO BID demonstrated activity in MCF7 xenografts) [1]. Inclusion of (S,S)-CPI-1612 as a negative control group at matched dosing provides critical evidence that observed in vivo effects are stereospecific and attributable to EP300/CBP HAT inhibition rather than general compound toxicity or formulation artifacts [2].

PROTAC Development and Degrader SAR Studies Using CPI-1612-Derived Ligands

CPI-1612 has been successfully employed as a HAT domain-targeting warhead in PROTAC development campaigns for CBP/EP300 degraders [1]. The availability of the inactive enantiomer (S,S)-CPI-1612 provides a stereochemical control for verifying that degradation activity is driven by specific engagement of the CBP/EP300 HAT domain rather than non-specific PROTAC effects. Researchers developing bifunctional degraders derived from the CPI-1612 scaffold should procure (S,S)-CPI-1612 to generate inactive PROTAC control molecules for rigorous SAR validation [1].

Epigenetic Mechanism Studies in ER+ Breast Cancer and Other Hormone-Driven Malignancies

In ER+ breast cancer research, CPI-1612 has been validated to suppress proliferation of multiple ER+ cell lines (MCF7, T47D, ZR-75-1, HCC1428) with IC50 values ranging from 30-100 nM in 4-day viability assays [1]. The mechanism involves disruption of FOXA1-bound enhancers and suppression of ER-dependent transcription in a manner orthogonal to direct ER antagonism [1]. For these studies, procurement of (S,S)-CPI-1612 is essential to confirm that enhancer disruption and transcriptional effects are stereospecific and not attributable to compound-associated cellular stress [1].

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